molecular formula C15H17F5O6 B608009 Hydroxy-PEG3-PFP ester CAS No. 1807537-40-1

Hydroxy-PEG3-PFP ester

Cat. No.: B608009
CAS No.: 1807537-40-1
M. Wt: 388.29
InChI Key: MDIKFXKPNIRFLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-PEG3-PFP ester typically involves the reaction of a polyethylene glycol derivative with pentafluorophenyl chloroformate. The reaction is carried out in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the ester . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Hydroxy-PEG3-PFP ester primarily undergoes nucleophilic substitution reactions due to the presence of the pentafluorophenyl ester group. This group is highly reactive towards nucleophiles such as primary and secondary amines, allowing for the efficient labeling of proteins, peptides, and other amine-containing molecules .

Common Reagents and Conditions:

    Reagents: Primary amines, secondary amines, dimethylsulfoxide (DMSO), dimethylformamide (DMF), phosphate-buffered saline (PBS).

    Conditions: The reactions are typically carried out at room temperature or slightly elevated temperatures (up to 37°C) to facilitate the reaction.

Major Products Formed: The primary products formed from the reactions of this compound are amide bonds between the ester group and the nucleophilic amine. This results in the formation of PEGylated proteins, peptides, or other amine-containing molecules .

Scientific Research Applications

Hydroxy-PEG3-PFP ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Hydroxy-PEG3-PFP ester can be compared with other PEG-based linkers and amine-reactive crosslinkers:

    Similar Compounds:

Uniqueness: this compound is unique due to the presence of the pentafluorophenyl ester group, which is more stable in aqueous solutions compared to the N-hydroxysuccinimide ester. This stability allows for more efficient and controlled reactions with amine-containing molecules, making it a preferred choice for applications requiring high specificity and stability .

Biological Activity

Hydroxy-PEG3-PFP ester is a polyethylene glycol (PEG) derivative that incorporates a hydroxyl group and a pentafluorophenyl (PFP) ester moiety. This compound has garnered attention for its applications in bioconjugation, particularly in labeling proteins and oligonucleotides. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C15H17F5O6
Molecular Weight : 388.3 g/mol
CAS Number : 1807537-40-1
Purity : ≥95%
Storage Conditions : -20°C

The structure of this compound allows it to react with primary amines (-NH2), facilitating the formation of stable conjugates. The PFP ester group is particularly noteworthy for its stability in aqueous solutions compared to traditional NHS esters, making it a valuable tool for various bioconjugation applications .

This compound functions primarily through the following mechanisms:

  • Amine Labeling : The PFP ester reacts with primary amines on proteins or oligonucleotides, forming stable amide bonds. This reaction is advantageous for creating bioconjugates that retain biological activity.
  • Stability in Aqueous Solutions : Unlike NHS esters, PFP esters are less prone to hydrolysis, which enhances their reactivity and efficiency in biological environments .
  • Versatile Functionalization : The hydroxyl group present in this compound allows for further derivatization, enabling researchers to introduce additional reactive functional groups as needed .

Applications in Biological Research

This compound is utilized in various biological applications, including:

  • Protein Labeling : It is commonly employed to label proteins for tracking and imaging purposes.
  • Oligonucleotide Modification : The compound can modify amine-containing oligonucleotides, which is critical for developing therapeutic nucleic acids.
  • Nanoparticle Surface Modification : this compound can be used to modify the surfaces of nanoparticles for drug delivery systems .

Case Studies and Research Findings

  • Protein Conjugation Studies :
    • A study demonstrated the efficient labeling of proteins using this compound, resulting in high yields of conjugates that retained biological activity. The authors noted that the stability of PFP esters in aqueous conditions significantly improved the efficiency of the conjugation process .
  • Therapeutic Applications :
    • Research indicated that this compound could be utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative molecules designed to selectively degrade target proteins within cells. This application highlights the potential of this compound in therapeutic contexts .
  • Comparative Studies with NHS Esters :
    • Comparative studies have shown that this compound outperforms NHS esters in terms of reaction efficiency and stability under physiological conditions. This makes it a preferred choice for researchers looking to achieve reliable bioconjugation outcomes .

Summary Table of Biological Activity

PropertyThis compound
Molecular Weight388.3 g/mol
ReactivityHigh with primary amines
StabilitySuperior to NHS esters
Common UsesProtein labeling, oligonucleotide modification, nanoparticle surface modification
Derivatization PotentialYes (via hydroxyl group)

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F5O6/c16-10-11(17)13(19)15(14(20)12(10)18)26-9(22)1-3-23-5-7-25-8-6-24-4-2-21/h21H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIKFXKPNIRFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCO)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401121184
Record name Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807537-40-1
Record name Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807537-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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